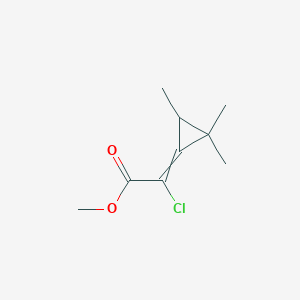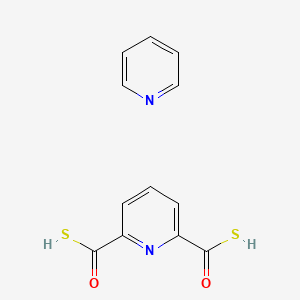
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine is a synthetic organic compound that belongs to the piperazine class of chemicals. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a diphenylethyl group and a methylpentyl group attached to the piperazine ring, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-diphenylethylamine and 4-methylpentylamine.
Formation of Piperazine Ring: The starting materials are reacted with a suitable piperazine precursor under controlled conditions to form the piperazine ring. This step may involve the use of reagents like sodium or potassium carbonate as a base and solvents like ethanol or methanol.
Substitution Reactions: The diphenylethyl and methylpentyl groups are introduced through substitution reactions. This may involve the use of reagents like alkyl halides or alkyl sulfonates under conditions such as reflux or heating.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated equipment ensures consistent quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(1,2-Diphenylethyl)piperazine: Lacks the methylpentyl group, which may result in different chemical and biological properties.
4-(4-Methylpentyl)piperazine: Lacks the diphenylethyl group, which may affect its pharmacological profile.
1-(1,2-Diphenylethyl)-4-methylpiperazine: Similar structure but with a different alkyl group, leading to variations in activity.
Uniqueness
1-(1,2-Diphenylethyl)-4-(4-methylpentyl)piperazine is unique due to its specific combination of diphenylethyl and methylpentyl groups attached to the piperazine ring. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
属性
CAS 编号 |
86360-47-6 |
|---|---|
分子式 |
C24H34N2 |
分子量 |
350.5 g/mol |
IUPAC 名称 |
1-(1,2-diphenylethyl)-4-(4-methylpentyl)piperazine |
InChI |
InChI=1S/C24H34N2/c1-21(2)10-9-15-25-16-18-26(19-17-25)24(23-13-7-4-8-14-23)20-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3 |
InChI 键 |
YIANVZDKJBLPSH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


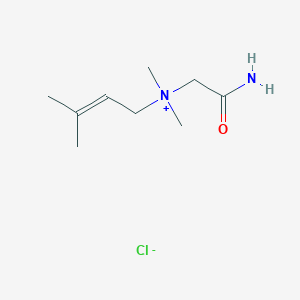

![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
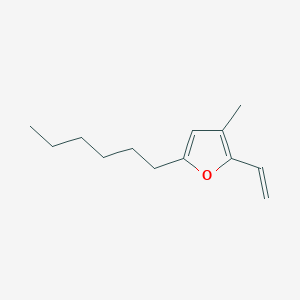

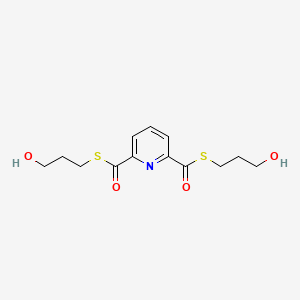
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
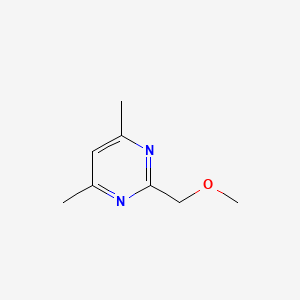
silane](/img/structure/B14398677.png)
![5,5-Dibromo-5H-indeno[1,2-B]pyridine](/img/structure/B14398680.png)
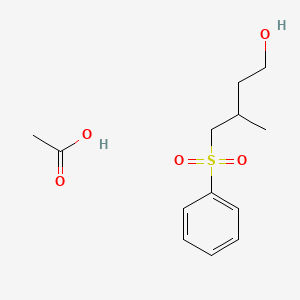
![3-[1-(4-Chlorophenyl)-3-oxobutyl]-4-hydroxy-6-methyl-2h-pyran-2-one](/img/structure/B14398696.png)
